

ONO-3708: A Technical Guide for Researchers

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| Compound Name: | ONO 3708 | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Its chemical designation is (Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid. By blocking the TP receptor, ONO-3708 effectively inhibits thromboxane A2 (TXA2)-mediated platelet aggregation and vasoconstriction, key events in thrombosis and vasospasm. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ONO-3708, including available quantitative data, a detailed description of the relevant signaling pathway, and generalized experimental protocols for assessing its activity.

Chemical Structure and Properties

ONO-3708 is a synthetic organic compound with a complex bicycloheptane structure linked to a heptenoic acid chain and a cyclopentyl-hydroxyacetylamino side chain.

Table 1: Chemical and Physical Properties of ONO-3708



| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | (Z)-7-[(1S,2S,3S,5R)-3- [[(2R)-2-cyclopentyl-2- hydroxyacetyl]amino]-7,7- dimethyl-2- bicyclo[3.1.1]heptanyl]hept-5- enoic acid | [1] |
| CAS Number | 102191-05-9 | [1] |
| Molecular Formula | C23H37NO4 | [2] |
| Molecular Weight | 391.54 g/mol | [2] |

Pharmacological Properties

ONO-3708 is a highly selective antagonist of the TP receptor. Its mechanism of action involves competing with the endogenous ligand, thromboxane A2, for binding to the receptor, thereby preventing downstream signaling that leads to platelet activation and smooth muscle contraction.

Table 2: In Vitro Pharmacology of ONO-3708



| Parameter | Species | Assay | Value | Source |
|-----------------------------|---------|--|----------|--------|
| IC50 | Human | Inhibition of U46619-induced platelet aggregation | 38 nM | [3] |
| Inhibition Concentration | Human | Inhibition of platelet aggregation induced by TXA2, PGH2, collagen, ADP (secondary phase), and epinephrine (secondary phase) | 0.1-3 μΜ | [3] |
| Inhibition Concentration | Rabbit | Inhibition of aorta contractions induced by TXA2, PGH2, U- 46619, or PGF2α | 10 μΜ | [4] |
| Inhibition Concentration | Canine | Competitive inhibition of contractile responses of the basilar artery to STA2, U-46619, and PGF2 α | 1-100 nM | [4] |

Table 3: In Vivo Pharmacology of ONO-3708

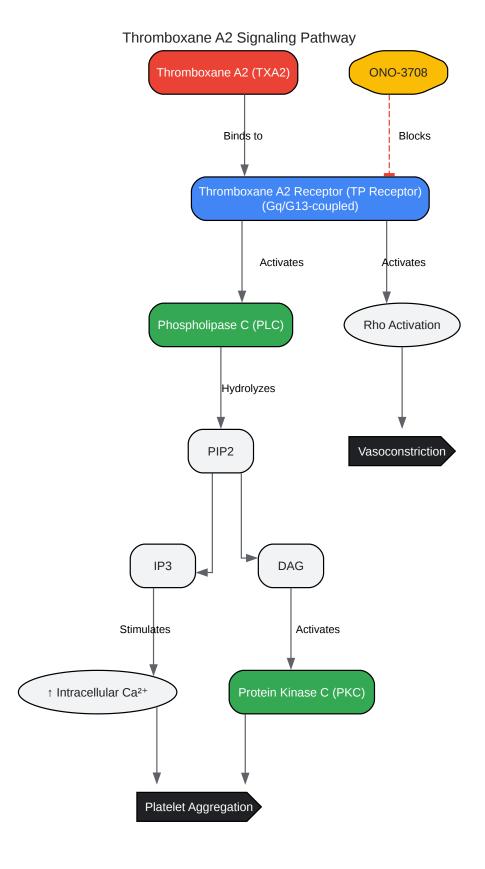


| Effect | Species | Model | Dosing | Outcome | Source |
|--|---------|--|------------------------------|--|--------|
| Anti- thrombotic | Canine | Coronary thrombosis induced by partial obstruction | 3-300 μg/kg i.v. | Dose- dependent prevention of thrombosis | [3] |
| Anti- thrombotic | Canine | Electrically stimulated coronary thrombosis | 3 μg/kg/min i.v. | Significant prevention of thrombosis | [3] |
| Amelioration of Vasoconstricti on | Feline | STA2- induced decrease in basilar artery diameter | 10 and 100 μg/kg/min i.v. | Ameliorated the decrease in artery diameter | [4] |
| Prevention of Cerebral Vasospasm | Canine | Experimental subarachnoid hemorrhage | 10 and 30 μg/kg/min i.v. | Prevented cerebral vasospasm | [4] |
| Cardiovascul ar Response in Endotoxin Shock | Canine | E. coli endotoxin infusion | Pretreatment | Abolished endotoxin-induced increase in mean pulmonary artery pressure | [5] |

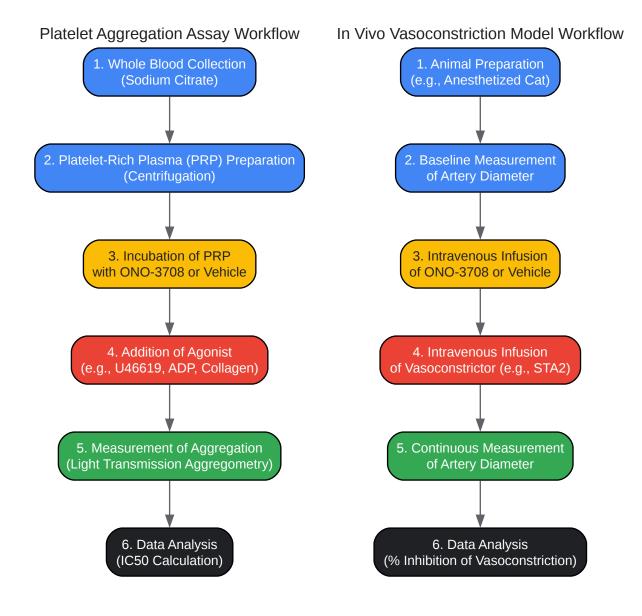
Signaling Pathways

ONO-3708 exerts its effects by blocking the thromboxane A2 (TP) receptor signaling pathway. The binding of the agonist, TXA2, to the G-protein coupled TP receptor initiates a cascade of intracellular events.









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